2-(Difluoromethyl)benzoyl fluoride
Description
Significance of Fluorine in Molecular Design for Advanced Chemical Synthesis
The introduction of fluorine into organic molecules dramatically alters their physical, chemical, and biological properties. iucr.orgcdnsciencepub.comnih.gov Fluorine's high electronegativity, second only to neon, and its relatively small van der Waals radius (1.47 Å, similar to hydrogen's 1.20 Å) allow it to act as a bioisostere for a hydrogen atom or a hydroxyl group, while imparting profound changes to the electronic nature of the molecule. chem960.comresearchgate.netbeilstein-journals.org The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 116 kcal/mol. nih.gov This inherent strength often enhances the metabolic stability of pharmaceuticals by blocking sites susceptible to oxidative metabolism. chem960.comfishersci.com
In advanced chemical synthesis, the use of fluorinated building blocks allows for the fine-tuning of molecular properties such as lipophilicity, acidity, and basicity. fishersci.comchemrxiv.org These modifications can lead to improved drug-target interactions, enhanced membrane permeability, and altered pharmacokinetic profiles. researchgate.netchemrxiv.org Furthermore, fluorinated compounds are pivotal in materials science, contributing to the development of polymers with high thermal stability and chemical resistance, as well as advanced liquid crystals and agrochemicals with enhanced efficacy. iucr.org The growing importance of organofluorine chemistry is underscored by the fact that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals contain at least one fluorine atom. beilstein-journals.orgrsc.org
The Difluoromethyl Group (CF2H) as a Key Structural Unit in Contemporary Organic Chemistry
The difluoromethyl (CF2H) group has garnered significant attention as a "lipophilic hydrogen bond donor." nih.govnih.gov While structurally similar to a methyl group, the two electron-withdrawing fluorine atoms polarize the C-H bond, enabling it to participate in hydrogen bonding interactions. nih.govchim.it This unique characteristic allows the CF2H group to serve as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups, which are common in biologically active molecules. nih.gov
The replacement of these functional groups with a CF2H moiety can lead to several advantages. It can enhance metabolic stability and modulate lipophilicity, thereby improving a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties. cas.cn The weakly acidic nature of the CF2H group can also influence the pKa of neighboring functional groups and contribute to more selective binding with biological targets. nih.gov Consequently, the development of synthetic methodologies for the efficient introduction of the difluoromethyl group is a vibrant area of research in contemporary organic chemistry. chim.itchinesechemsoc.org
Overview of 2-(Difluoromethyl)benzoyl fluoride (B91410) within the Context of Fluorinated Benzoyl Derivatives
2-(Difluoromethyl)benzoyl fluoride (CAS Number: 70093-44-6) is a specialized chemical intermediate that belongs to the class of fluorinated benzoyl derivatives. epa.gov Its structure features a benzoyl fluoride core with a difluoromethyl group at the ortho position. Benzoyl fluorides, in general, are valuable acylating agents in organic synthesis, often exhibiting higher stability towards hydrolysis compared to their chloride or bromide counterparts. researchgate.net
The presence of the difluoromethyl group at the ortho position is expected to significantly influence the reactivity and properties of the molecule. Electronically, the CF2H group is electron-withdrawing, which would increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Sterically, the ortho-substituent may impose conformational constraints that could affect its reactivity in certain transformations.
While specific research on this compound is limited in publicly available literature, its structural features suggest its potential as a valuable building block for the synthesis of complex fluorinated molecules, particularly in the pharmaceutical and agrochemical industries. It serves as a precursor for introducing the 2-(difluoromethyl)benzoyl moiety, a structural motif that combines the desirable properties of the difluoromethyl group with a reactive carbonyl functionality.
Interactive Data Tables
Below are interactive tables summarizing key information on related compounds and their properties.
Physicochemical Properties of Related Benzoyl Derivatives
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) |
|---|---|---|---|---|---|
| Benzoyl fluoride | 455-32-3 | C7H5FO | 124.11 | 159-161 | -28 |
| 2-(Trifluoromethyl)benzoyl fluoride | 312-96-9 | C8H4F4O | 192.11 | - | - |
| This compound | 70093-44-6 | C8H5F3O | 174.12 | - | - |
Data for this compound is limited. The table includes data for closely related compounds for comparison.
Detailed Research Findings
While direct experimental data on this compound is scarce, research on analogous compounds provides insights into its potential reactivity. Benzoyl fluorides are known to undergo nucleophilic acyl substitution with a variety of nucleophiles, including alcohols, amines, and organometallic reagents, to form esters, amides, and ketones, respectively. nih.gov The reactivity of the acyl fluoride is enhanced by electron-withdrawing substituents on the aromatic ring. cdnsciencepub.com
The synthesis of benzoyl fluorides can be achieved by treating the corresponding benzoic acid with reagents like sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST). nih.gov For instance, the synthesis of various substituted benzoyl fluorides has been reported by fluorination of the corresponding benzoic acids with SF4. cdnsciencepub.com It is plausible that 2-(difluoromethyl)benzoic acid could be similarly converted to this compound.
The difluoromethyl group itself can be introduced through various methods, including the reaction of aldehydes with difluoromethylating agents or the transformation of other functional groups. rsc.orgchim.it The development of new and efficient difluoromethylation methods is an active area of research, driven by the increasing demand for difluoromethyl-containing compounds in various applications. chinesechemsoc.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
70093-44-6 |
|---|---|
Molecular Formula |
C8H5F3O |
Molecular Weight |
174.12 g/mol |
IUPAC Name |
2-(difluoromethyl)benzoyl fluoride |
InChI |
InChI=1S/C8H5F3O/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4,7H |
InChI Key |
KBJSVULHHRTFQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)F)C(=O)F |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 2 Difluoromethyl Benzoyl Fluoride and Its Analogues
Reaction Pathways of the Benzoyl Fluoride (B91410) Moiety
The carbon-fluorine (C–F) bond in acyl fluorides is notably strong, rendering these compounds more stable and easier to handle than their acyl halide counterparts. beilstein-journals.org However, contemporary research has revealed that this robust bond can undergo reversible cleavage and formation under specific catalytic conditions, thereby broadening the synthetic applications of these molecules.
A significant breakthrough in this domain is the application of palladium catalysis to promote acyl-exchange reactions between acyl fluorides and acid anhydrides. acs.orgelsevierpure.com This technique enables the use of a simple, commercially available acyl fluoride like benzoyl fluoride as a source of fluoride for the synthesis of more intricate acyl fluorides. acs.orgelsevierpure.comsciencedaily.com The proposed mechanism involves the reversible cleavage and formation of the acyl C–F bond at the palladium center. acs.orgelsevierpure.com This catalytic cycle is initiated by the oxidative addition of the acyl fluoride to a Pd(0) species, which generates an acyl–Pd(II)–F intermediate. thieme-connect.com The reversibility of this step is crucial as it permits the exchange of acyl groups, culminating in the creation of new acyl fluorides. sciencedaily.com The inherent stability and reactivity of acyl fluorides make them ideal reagents for such transformations. sciencedaily.com
The reversible nature of the C–F bond activation is a cornerstone of this methodology, presenting a novel approach to synthesizing valuable acyl fluorides. sciencedaily.com The applicability of this strategy to a diverse range of substrates underscores its potential for wider implementation in organic synthesis. acs.orgelsevierpure.com
Table 1: Palladium-Catalyzed Acyl-Exchange Reaction
| Reactants | Catalyst | Product | Key Mechanistic Step | Reference |
|---|---|---|---|---|
| Benzoyl fluoride + Acid anhydride (B1165640) | Palladium/phosphine (B1218219) complex | New acyl fluoride + Benzoic anhydride | Reversible acyl C–F bond cleavage/formation at Pd center | acs.orgelsevierpure.comsciencedaily.com |
| Acyl fluoride + Acid anhydride | Pd(0) | Exchanged acyl fluoride + Anhydride | Oxidative addition to form acyl-Pd(II)-F intermediate | thieme-connect.com |
Acyl fluorides, such as 2-(difluoromethyl)benzoyl fluoride, are highly versatile reagents in the realm of nucleophilic addition and substitution reactions. thieme-connect.comresearchgate.net Despite the formidable strength of the C–F bond, which imparts enhanced stability, these compounds retain sufficient electrophilicity to react with a wide array of nucleophiles. beilstein-journals.org This equilibrium between stability and reactivity makes them invaluable in the synthesis of esters, amides, and thioesters. researchgate.net
The reaction of an acyl fluoride with a nucleophile typically follows a nucleophilic acyl substitution pathway. masterorganicchemistry.com This mechanism is characterized by the initial addition of the nucleophile to the carbonyl carbon, leading to a tetrahedral intermediate. This is followed by the elimination of the fluoride ion, yielding the final substituted product. masterorganicchemistry.com The facility of these reactions is governed by both steric and electronic parameters. researchgate.net
Acyl fluorides have been effectively utilized in a variety of synthetic transformations:
Acylation Reactions: They function as potent acylating agents for a broad spectrum of nucleophiles. bohrium.com
Cross-Coupling Reactions: Transition-metal-catalyzed cross-coupling reactions employing acyl fluorides as electrophiles have been established for ketone synthesis. thieme-connect.com For example, a nickel-catalyzed cross-electrophile coupling between N-alkylpyridinium salts and acyl fluorides offers a pathway to unsymmetrical ketones. thieme-connect.com
Friedel-Crafts-Type Acylation: Acyl fluorides are suitable for the acylation of aromatic systems such as thiophene. bohrium.com
The synthetic utility of acyl fluorides is further highlighted by their in situ generation from carboxylic acids, followed by immediate use in subsequent reactions like amidations. researchgate.net This one-pot strategy streamlines synthetic protocols by obviating the need to isolate the often-volatile acyl fluoride intermediates. bohrium.com
Reactivity Profile of the Difluoromethyl Group
The difluoromethyl radical (•CF2H) is a highly reactive intermediate that is central to the synthesis of fluorinated organic molecules. ontosight.ai This radical species can be generated from various precursors via mechanisms such as single electron transfer (SET). rsc.org The reactivity of the •CF2H radical is defined by its participation in addition reactions to π-systems like alkenes and alkynes, as well as hydrogen atom abstraction and substitution reactions. ontosight.ainih.gov
The electronic character of the difluoromethyl radical is shaped by the two strongly electron-withdrawing fluorine atoms, which impart an electrophilic nature to the radical. ontosight.ai In comparison to the trifluoromethyl radical (•CF3), the •CF2H radical possesses a higher energy singly occupied molecular orbital (SOMO), which makes it comparatively more nucleophilic. rsc.org The geometry of the •CF2H radical is known to be pyramidal. rsc.org
A variety of methods have been developed for generating difluoromethyl radicals for synthetic purposes:
Photoredox Catalysis: Visible-light photoredox catalysis is a prevalent technique for producing •CF2H radicals from precursors such as zinc bis(difluoromethanesulfinate) (Zn(SO2CF2H)2).
Electrochemical Methods: Electroreductive strategies can also be employed to initiate the formation of difluoromethyl radicals for the hydrodifluoromethylation of unsaturated carbon-carbon bonds. nih.gov
From Sulfoximines: Under photocatalytic conditions, N-tosyl-S-difluoromethyl-S-phenylsulfoximine can serve as a source of difluoromethyl radicals. sioc.ac.cn
Upon its generation, the difluoromethyl radical readily adds to unsaturated systems, creating a new carbon-centered radical intermediate that can undergo further transformations to afford the final difluoromethylated product. nih.gov This approach has been effectively applied in the late-stage functionalization of complex molecular architectures. nih.gov
Table 2: Comparison of Difluoromethyl and Trifluoromethyl Radicals
| Property | Difluoromethyl Radical (•CF2H) | Trifluoromethyl Radical (•CF3) | Reference |
|---|---|---|---|
| Electronic Nature | Electrophilic, but more nucleophilic than •CF3 | More electrophilic | ontosight.airsc.org |
| SOMO Energy | Higher | Lower | rsc.org |
| Geometry | Pyramidal | Pyramidal | rsc.org |
The difluoromethyl (CF2H) group exerts a profound influence on the electronic and steric characteristics of the aromatic systems to which it is appended. These effects are of paramount importance in diverse scientific disciplines, including medicinal chemistry and materials science. ontosight.ai
Electronic Effects: The CF2H group functions as a strong electron-withdrawing group via the inductive effect (-I) due to the high electronegativity of its two fluorine atoms. wikipedia.orgnih.gov This deactivates the aromatic ring toward electrophilic aromatic substitution by reducing its nucleophilicity. wikipedia.org A key distinction from the trifluoromethyl (CF3) group is the presence of a C-H bond in the CF2H group, which enables it to act as a hydrogen bond donor. rsc.org This capacity for hydrogen bonding can significantly influence intermolecular interactions. rsc.org Studies have demonstrated that the CF2H group can form intramolecular hydrogen bonds, for instance, with a nitro group in 1-(difluoromethyl)-2-nitrobenzene, which stabilizes the molecular conformation. rsc.org
The synergistic interplay of these electronic and steric effects establishes the difluoromethyl group as a valuable substituent for fine-tuning the properties of aromatic compounds.
The activation of the formidable carbon-fluorine (C-F) bond represents a challenging yet highly sought-after transformation in organic synthesis. nih.govsioc-journal.cn The geminal difluoromethylene (CF2) unit, as found in this compound, offers a unique handle for synthetic manipulation through the selective activation of one of its C-F bonds. nih.gov
A principal strategy in this field is the desymmetrization of geminal difluoromethylene groups, which entails the selective cleavage of one of the two C-F bonds to forge a new stereocenter. nih.govdigitellinc.com This powerful approach provides access to valuable chiral monofluorinated compounds. nih.gov The activation of a single C-F bond within a difluoromethylene unit is particularly arduous due to the mutual reinforcement of the geminal C-F bonds. nih.govescholarship.org
Several catalytic systems have been devised to accomplish this transformation:
Transition Metal Catalysis: Palladium digitellinc.com and iridium nih.gov catalysts have been effectively used for the enantioselective desymmetrization of allylic and benzylic difluoromethylene groups. These reactions often proceed via the coordination of the transition metal to a proximal functional group, which in turn labilizes the adjacent C-F bonds. nih.govescholarship.org A fluorophilic activator is frequently employed in concert with the transition metal catalyst to promote the cleavage of the C-F bond. nih.gov
Frustrated Lewis Pairs (FLPs): The use of FLPs has been reported as a method for the selective C-F activation and desymmetrization of geminal difluoroalkanes. researchgate.net This strategy utilizes a chiral Lewis base to achieve stereoselective C-F bond cleavage. researchgate.net
The selective activation of a benzylic C-F bond in difluoromethylarenes has also been realized, demonstrating the potential for functionalizing the CF2H group in aromatic contexts. nih.gov These methodologies pave new pathways for the synthesis of complex fluorinated molecules with a high degree of stereocontrol. nih.govdigitellinc.com
Mechanistic Elucidation of Formation and Transformation Reactions
The formation of this compound, an acyl fluoride, can be achieved through various synthetic routes, primarily involving the conversion of the corresponding carboxylic acid. The mechanistic pathways of these transformations, as well as subsequent reactions of the benzoyl fluoride, are of significant interest for controlling reaction outcomes and designing new synthetic methodologies.
Formation from Carboxylic Acids:
A common method for the synthesis of acyl fluorides from carboxylic acids is through deoxyfluorination. Several reagents and mechanistic pathways have been explored for this transformation.
Deoxyfluorination with Selectfluor™: An elemental sulfur-mediated synthesis of acyl fluorides from carboxylic acids using Selectfluor™ has been reported. Mechanistic studies using 19F NMR spectroscopy suggest that the reaction proceeds through reactive species such as the S-fluoro-sulfonium cation (S8-fluoro-sulfonium cation A) and neutral S-difluoride (S8-difluoride A'), which are generated in situ. acs.org
Thionyl Fluoride (SOF2): Thionyl fluoride can be used for the rapid deoxyfluorination of carboxylic acids to form acyl fluorides. It is believed that thionyl fluoride activates the carboxylic acid by forming an acyl fluorosulfinate (B14707602) intermediate, which then quickly converts to the corresponding acyl fluoride. nih.gov This method can be performed using in situ generated thionyl fluoride, enhancing its practicality. researchgate.net
Benzothiazolium Reagents: 2-(Trifluoromethylthio)benzothiazolium triflate (BT-SCF3) serves as an effective deoxyfluorinating reagent for the direct synthesis of acyl fluorides from carboxylic acids. Mechanistic investigations suggest a dual pathway. The reaction can proceed via an intermediate thioester, which then undergoes nucleophilic attack by fluoride. This allows for the use of sub-stoichiometric amounts of the reagent, as each molecule of BT-SCF3 can potentially generate two molecules of the acyl fluoride. beilstein-journals.orgbeilstein-journals.org
Other Deoxyfluorinating Agents: Other reagents like CpFluor (3,3-difluoro-1,2-diphenylcyclopropene) researchgate.net and N-heterocyclic deoxyfluorinating agents such as SIMesF2 researchgate.net have also been developed. The latter is proposed to react via outer-sphere fluorinations at an imidazolidinium ion by polyfluoride. researchgate.net
Interactive Data Table: Reagents for Deoxyfluorination of Carboxylic Acids to Acyl Fluorides
| Reagent | Proposed Intermediate/Reactive Species | Key Mechanistic Feature | Reference |
|---|---|---|---|
| Selectfluor™ / S8 | S8-fluoro-sulfonium cation A, S8-difluoride A' | In situ generation of reactive sulfur-fluorine species. | acs.org |
| Thionyl Fluoride (SOF2) | Acyl fluorosulfinate | Rapid conversion via an activated intermediate. | nih.gov |
| 2-(Trifluoromethylthio)benzothiazolium triflate (BT-SCF3) | Thioester intermediate | Dual pathway allowing for sub-stoichiometric reagent use. | beilstein-journals.orgbeilstein-journals.org |
| SIMesF2 | Imidazolidinium ion / Polyfluoride | Outer-sphere fluorination mechanism. | researchgate.net |
Transformation Reactions:
This compound can undergo various transformations, with its reactivity being influenced by the difluoromethyl group.
Deoxyfluorination to Trifluoromethyl Compounds: Acyl fluorides can be converted to trifluoromethyl compounds. A proposed mechanism for the deoxyfluorination of acyl fluorides using FLUOLEAD®/nHF·pyridine involves the activation of FLUOLEAD® by hydrogen fluoride (HF) to form an activated species. The carbonyl oxygen of the acyl fluoride then nucleophilically attacks this species, leading to an intermediate that, upon further activation by HF, undergoes deoxyfluorination to yield the trifluoromethyl product. beilstein-journals.org The presence of HF is crucial for this transformation. beilstein-journals.org
Palladium-Catalyzed Reactions: Acyl fluorides can participate in palladium-catalyzed reactions. It has been shown that reversible acyl C–F bond cleavage and formation can occur in palladium catalysis, highlighting the dynamic nature of the C-F bond in these systems. researchgate.netelsevierpure.com This reactivity allows for the use of acyl fluorides in cross-coupling reactions. For instance, 2-(difluoromethoxy)-5-nitropyridine (B1423797) has been used as a source for the "fluoro-carbonyl" moiety in palladium-catalyzed fluorocarbonylation of aryl iodides, leading to the formation of acyl fluorides. researchgate.net
Reactions involving the Difluoromethyl Group: The difluoromethyl group itself can be the site of reaction. For example, frustrated Lewis pairs (FLPs) have been used for the selective C–F bond activation in CF2H groups. rsc.org Mechanistic studies suggest that this activation can proceed via a Lewis acid-assisted SN1 type pathway. rsc.org
Stability Studies under Various Chemical Environments (e.g., hydrolytic stability)
The stability of this compound is a critical aspect, particularly its resistance to hydrolysis, which determines its handling, storage, and application scope. The presence of the difluoromethyl group can influence the electrophilicity of the carbonyl carbon and the stability of the C-F bond.
Hydrolytic Stability:
Acyl fluorides are generally more stable towards hydrolysis compared to their acyl chloride and bromide counterparts due to the higher strength of the C-F bond. beilstein-journals.orgbeilstein-journals.orgresearchgate.net However, they are still susceptible to hydrolysis, especially under basic conditions.
Studies on analogous compounds provide insights into the potential hydrolytic pathways of this compound. For instance, the hydrolysis of trifluoromethylphenols (TFMPs) has been shown to proceed via a benzoyl fluoride intermediate. rsc.org High-resolution mass spectrometry has identified a benzoyl fluoride intermediate during the hydrolysis of 4-TFMP. rsc.org The proposed mechanism involves the deprotonation of the phenol, followed by elimination of fluoride to form a quinone difluoromethide, which then reacts with water to form an aryl difluoromethanol (B8680546) that subsequently eliminates HF to yield the benzoyl fluoride. rsc.org This benzoyl fluoride can then be hydrolyzed to the corresponding benzoic acid. rsc.org
The rate of hydrolysis is pH-dependent. For some TFMPs, hydrolysis is observed across a pH range of 6.2 to 10.8, while for others, it is only significant at higher pH values. rsc.org The position of the trifluoromethyl group influences the stability, with 3-TFMP showing high resistance to hydrolysis. rsc.org
Interactive Data Table: Hydrolytic Stability of Trifluoromethylphenols
| Compound | Observed Hydrolysis (pH range) | Key Intermediate | Final Product | Reference |
|---|---|---|---|---|
| 4-Trifluoromethylphenol (4-TFMP) | pH 6.2 - 10.8 | Benzoyl fluoride | 4-Hydroxybenzoic acid | rsc.org |
| 2-Trifluoromethylphenol (2-TFMP) | pH 7 - 10.8 | Not directly observed | 2-Hydroxybenzoic acid | rsc.org |
| 2-Chloro-4-trifluoromethylphenol | pH 6.2 - 10.8 | Not directly observed | Corresponding hydroxybenzoic acid | rsc.org |
| 3-Trifluoromethylphenol (3-TFMP) | Resistant to hydrolysis | - | - | rsc.org |
Stability of the Difluoromethyl Group:
The CF2H group itself has distinct properties that affect the molecule's stability. The C-F bond is highly polarized and strong. rsc.org However, the C-H bond in the CF2H group is acidic and can act as a hydrogen bond donor. rsc.org
The stability of the difluoromethyl group can be compromised under certain conditions. For example, β-fluoro carbonyl compounds with an acidic α-proton can be unstable and eliminate HF. acs.org While direct nucleophilic displacement of a fluoride from a difluoromethyl group is less favorable than from a monofluoromethyl group, other pathways for defluorination exist. acs.org Metabolism can also lead to the release of fluoride from fluorinated compounds through various mechanisms, including hydroxylation at the fluorinated carbon. acs.org
The chemical stability of related compounds like 2-(difluoromethyl)benzyl bromide is noted, suggesting that the difluoromethylphenyl moiety itself is relatively stable under standard conditions. synquestlabs.com
Applications As a Synthetic Building Block in Organic Chemistry
Role in the Synthesis of Fluorinated Aromatic Compounds
2-(Difluoromethyl)benzoyl fluoride (B91410) is a crucial precursor in the synthesis of various fluorinated aromatic compounds. The difluoromethyl group (CHF2) imparts unique properties to molecules, including increased lipophilicity and metabolic stability, making it a desirable feature in many biologically active compounds. chinesechemsoc.orgcas.cn The benzoyl fluoride moiety of the molecule provides a reactive site for a variety of chemical transformations, allowing for the introduction of the difluoromethylated phenyl ring into larger molecular structures.
One common application involves the decarbonylative difluoromethylation of aroyl chlorides, a reaction catalyzed by palladium complexes. rsc.org This process allows for the direct introduction of a difluoromethyl group onto an aromatic ring, a key step in the synthesis of many complex fluorinated molecules. rsc.org Furthermore, visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of fluorinated aromatic compounds, enabling the direct attachment of various fluorine-containing substituents to aromatic systems. mdpi.com
The synthesis of fluorinated aromatic compounds is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine substitution. chinesechemsoc.orgresearchgate.net These properties include altered electronic characteristics, enhanced metabolic stability, and modified binding affinities to biological targets. researchgate.net
Integration into Complex Molecular Architectures and Functionalized Scaffolds
The versatility of 2-(Difluoromethyl)benzoyl fluoride extends to its use in constructing complex molecular architectures and functionalized scaffolds. The difluoromethyl group can act as a bioisostere for other functional groups like hydroxyl, thiol, or even a methyl group, allowing chemists to fine-tune the properties of a molecule. rsc.orgresearchgate.net This is particularly valuable in drug discovery, where subtle changes to a molecule's structure can have profound effects on its biological activity. researchgate.net
The reactivity of the benzoyl fluoride allows for its incorporation into larger molecules through various coupling reactions. For instance, it can be used in the synthesis of N-difluoromethyl amides, carbamates, and ureas, which are important motifs in many functional molecules. acs.org The resulting N-CF2H carbonyl compounds are robust and can undergo further chemical transformations, making them valuable building blocks for complex molecular design. acs.org
Recent advancements in synthetic methodology have enabled the incorporation of the difluoromethyl group into a wide range of molecular scaffolds, including those with applications in agrochemicals and materials science. rsc.orgresearchgate.net The ability to introduce this group into complex structures allows for the creation of novel compounds with tailored properties. rsc.orgresearchgate.net
Late-Stage Functionalization Strategies
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves introducing new functional groups into a complex molecule at a late stage of the synthesis. acs.orgnih.gov This approach allows for the rapid generation of analogues of a lead compound, facilitating the exploration of structure-activity relationships. nih.gov this compound and related difluoromethylating agents are valuable tools for LSF. rsc.org
One key LSF strategy is C–H bond functionalization, where a carbon-hydrogen bond is directly converted to a carbon-fluorine or carbon-difluoromethyl bond. acs.orgnih.gov This can be achieved through various methods, including transition-metal catalysis and photoredox catalysis. rsc.orgnih.gov For example, the palladium-catalyzed decarbonylative difluoromethylation of aroyl chlorides provides a direct route to difluoromethylated arenes. rsc.org
The ability to introduce a difluoromethyl group late in a synthetic sequence is highly advantageous, as it avoids the need to carry the fluorinated moiety through a lengthy and potentially low-yielding synthesis. acs.orgresearchgate.net This makes the exploration of fluorinated derivatives of complex molecules more efficient and accessible. acs.orgresearchgate.net
Precursor for Advanced Fluoro-Organic Materials Synthesis
The unique properties of the difluoromethyl group make this compound a valuable precursor for the synthesis of advanced fluoro-organic materials. chinesechemsoc.orgresearchgate.net Fluorinated polymers, for example, often exhibit desirable properties such as high thermal stability, chemical resistance, and low surface energy. researchgate.net
The introduction of the difluoromethyl group into organic molecules can significantly alter their electronic properties, making them suitable for applications in organic electronics. rsc.org For instance, the electron-withdrawing nature of the difluoromethyl group can be used to tune the energy levels of organic semiconductors. rsc.org
Furthermore, the development of new synthetic methods for the introduction of fluorine and fluoroalkyl groups has expanded the range of accessible fluoro-organic materials. chinesechemsoc.org These materials have potential applications in various fields, including renewable energy, where fluoropolymers are used in fuel cells and other devices. researchgate.net The versatility of this compound as a building block contributes to the ongoing development of these advanced materials. chinesechemsoc.orgrsc.org
Contributions to Isostere Design in Molecular Scaffolds
Isosteres are atoms or groups of atoms that have similar size, shape, and electronic properties, leading to similar biological activities. The difluoromethyl group is a well-established bioisostere for several common functional groups, including the hydroxyl (OH), thiol (SH), and methyl (CH3) groups. rsc.orgresearchgate.net This makes this compound a valuable tool for isosteric replacement in drug design. researchgate.net
The difluoromethyl group can act as a "lipophilic hydrogen bond donor," a unique property that distinguishes it from other fluorinated motifs. sci-hub.se This ability to form hydrogen bonds can be crucial for the binding of a drug molecule to its target protein. rsc.org By replacing a hydroxyl or thiol group with a difluoromethyl group, chemists can often improve a molecule's metabolic stability and membrane permeability without sacrificing its biological activity. researchgate.net
The strategic use of isosteres is a key tactic in medicinal chemistry to address issues related to potency, selectivity, and drug metabolism. nih.gov The difluoromethyl group, with its unique combination of properties, offers a powerful option for molecular modification and optimization. sci-hub.se
Stereoselective Synthetic Pathways Utilizing Difluoromethylated Intermediates
Stereoselective synthesis, the ability to control the three-dimensional arrangement of atoms in a molecule, is of paramount importance in the synthesis of chiral drugs and other biologically active compounds. While the direct stereoselective introduction of a difluoromethyl group can be challenging, pathways involving difluoromethylated intermediates have been developed.
For example, stereoselective methods have been established for the synthesis of β-fluorostyrene derivatives from a common difluoromethylated intermediate. nih.gov Such methods allow for the controlled formation of specific stereoisomers, which is crucial as different stereoisomers of a drug can have vastly different biological activities.
The development of new catalytic systems and synthetic methodologies continues to expand the toolbox for stereoselective fluorination and difluoromethylation reactions. These advancements are critical for the synthesis of complex, enantioenriched molecules containing the difluoromethyl group.
Advanced Characterization and Computational Studies
Spectroscopic Analysis Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organofluorine compounds. The presence of hydrogen, carbon, and fluorine nuclei (¹H, ¹³C, and ¹⁹F) allows for a comprehensive analysis of 2-(difluoromethyl)benzoyl fluoride (B91410).
¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. The aromatic protons on the benzene (B151609) ring typically appear as complex multiplets in the range of 7.0-8.5 ppm. The single proton of the difluoromethyl (CHF₂) group is expected to present a characteristic triplet due to coupling with the two equivalent fluorine atoms (²JHF).
¹³C NMR: The carbon NMR spectrum reveals the different carbon environments within the molecule. The carbonyl carbon (C=O) of the benzoyl fluoride moiety is typically observed downfield. The aromatic carbons show signals in their characteristic region (approx. 120-140 ppm), and the carbon of the difluoromethyl group will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF).
¹⁹F NMR: ¹⁹F NMR is particularly powerful for characterizing fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. magritek.com The spectrum for 2-(difluoromethyl)benzoyl fluoride is expected to show two distinct signals. The fluorine of the acyl fluoride (-COF) would appear as a singlet, while the two equivalent fluorine atoms of the difluoromethyl group (-CHF₂) would appear as a doublet, due to coupling with the single proton (²JFH). In some cases, diastereotopic fluorine atoms in CHF₂ groups can show distinct signals, appearing as a pair of doublets of doublets. nih.gov The chemical shifts for fluorine are sensitive to the electronic environment, with a wide spectral range that minimizes signal overlap. magritek.com
| Nucleus | Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| ¹H | Aromatic-H | ~7.0 - 8.5 | Multiplet (m) | - |
| ¹H | CHF₂ | ~6.5 - 7.5 | Triplet (t) | ²JHF ≈ 50-60 Hz |
| ¹³C | C=O | ~160 - 170 | Doublet (d) | ²JCF |
| ¹³C | Aromatic-C | ~120 - 140 | Singlets/Doublets | JCF |
| ¹³C | CHF₂ | ~110 - 120 | Triplet (t) | ¹JCF ≈ 230-250 Hz |
| ¹⁹F | COF | ~ +20 to +40 | Singlet (s) or Multiplet (m) | - |
| ¹⁹F | CHF₂ | ~ -90 to -125 | Doublet (d) | ²JFH ≈ 50-60 Hz |
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as for identifying its structural fragments. For this compound (C₈H₅F₃O), the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight.
Electron ionization (EI) is a common MS technique that induces fragmentation of the molecule. The resulting fragmentation pattern provides a "fingerprint" that aids in structural identification. Key fragmentation pathways for this compound would likely include:
Alpha-cleavage: Loss of the acyl fluoride fluorine atom, resulting in a [M-F]⁺ peak, or loss of the entire difluoromethyl group.
Loss of CO: Cleavage of the carbonyl group to form a [M-CO]⁺ fragment ion.
Formation of the Benzoyl Cation: A prominent peak corresponding to the benzoyl cation or its substituted equivalent is often observed. libretexts.org
Cleavage of the C-C bond: Fragmentation can occur at the bond between the aromatic ring and the carbonyl group.
High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which allows for the determination of the elemental formula of the parent ion and its fragments. nih.gov This technique is also invaluable for detecting and identifying short-lived reaction intermediates, such as those that might form during the synthesis or degradation of the title compound. researchgate.net
| Fragment Ion Structure | Proposed Loss | Expected m/z |
|---|---|---|
| [C₈H₅F₃O]⁺ | Molecular Ion (M⁺) | 174.03 |
| [C₈H₅F₂O]⁺ | -F (from COF) | 155.03 |
| [C₇H₅F₂O]⁺ | -COF | 123.03 |
| [C₇H₄F₂]⁺ | -H, -COF | 122.02 |
| [C₇H₅F₃]⁺ | -CO | 146.04 |
| [C₇H₅O]⁺ | -CHF₂ | 105.03 |
Theoretical and Computational Chemistry Approaches
Theoretical and computational methods provide deep insights into the molecular properties and reactivity of this compound, complementing experimental findings. These approaches can model aspects of the molecule that are difficult or impossible to observe directly.
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are widely employed to investigate the electronic structure of molecules. ukm.my Methods like B3LYP, combined with appropriate basis sets such as 6-311++G(d,p), can be used to optimize the molecular geometry of this compound and calculate various electronic properties. ijcce.ac.irnih.gov
These calculations can determine:
Electron Distribution and Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the carbonyl carbon is expected to be highly electrophilic.
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy gap between HOMO and LUMO indicates the chemical stability and reactivity of the molecule; a smaller gap suggests higher reactivity. ijcce.ac.ir These calculations help predict how the molecule will interact with other reagents in chemical reactions. researchgate.net
Molecular modeling is a powerful tool for elucidating complex reaction mechanisms. By mapping the potential energy surface of a reaction, computational chemists can identify the most likely pathway from reactants to products. mdpi.com This involves locating and characterizing the structures and energies of transition states—the high-energy species that exist transiently between reactants and products.
For reactions involving this compound, such as nucleophilic acyl substitution, computational modeling can:
Calculate Activation Energies: The energy difference between the reactants and the transition state determines the activation energy, which is directly related to the reaction rate.
Visualize Transition State Structures: Modeling provides detailed geometric information about the transition state, revealing the specific atomic interactions that occur during the bond-breaking and bond-forming processes.
Investigate Reaction Mechanisms: It can help distinguish between different possible mechanisms, such as stepwise versus concerted pathways, by comparing the calculated energy barriers for each. mdpi.com This approach has been used to study mechanisms like SRN1 in related fluorinated compounds. chim.it
Rotation of the Benzoyl Group: Benzoyl halides are known to have a rotational barrier for the C-C bond connecting the phenyl ring and the carbonyl group. researchgate.net The planarity of this system is influenced by a balance between conjugative stabilization (favoring planarity) and steric hindrance between the ortho-substituent (the CHF₂ group) and the carbonyl group. Computational studies can calculate the potential energy as a function of the dihedral angle to determine the barrier height and the most stable conformation (likely planar or near-planar). ias.ac.in
Future Perspectives and Research Challenges
Development of Novel and Efficient Synthetic Methodologies for Difluoromethylated Benzoyl Fluorides
The development of efficient and mild methods for the synthesis of difluoromethylated benzoyl fluorides is a primary objective for synthetic chemists. sioc-journal.cn Traditional methods often require harsh reaction conditions or the use of hazardous reagents, limiting their broad applicability. rsc.org Recent research has focused on creating new reagents and catalytic systems to overcome these limitations. sioc-journal.cnsioc.ac.cn
A notable advancement is the palladium-catalyzed decarbonylative difluoromethylation of aroyl chlorides. rsc.orgwiley-vch.de This method allows for the conversion of readily available benzoyl chlorides into their difluoromethylated counterparts under relatively mild conditions. wiley-vch.deresearchgate.net For instance, the use of a palladium catalyst with a specific phosphine (B1218219) ligand has been shown to be critical for promoting both the decarbonylation and the subsequent difluoromethylation steps. wiley-vch.de
Future research will likely focus on expanding the substrate scope of these reactions and further improving their efficiency. The development of methods that can tolerate a wider range of functional groups will be crucial for the synthesis of complex, biologically active molecules. sioc-journal.cn Additionally, exploring alternative, more sustainable catalyst systems is an ongoing area of investigation.
Addressing Scalability and Industrial Feasibility of Synthetic Processes
For any synthetic methodology to be truly valuable, it must be scalable for industrial production. Many of the current methods for synthesizing difluoromethylated compounds, while effective on a laboratory scale, face challenges when transitioning to larger-scale manufacturing. researchgate.net These challenges include the cost and availability of reagents, the need for specialized equipment, and the generation of significant waste streams.
A promising approach to address these issues is the utilization of inexpensive and abundant industrial raw materials. cas.cnnih.gov Chlorodifluoromethane (B1668795) (ClCF2H), for example, is a cost-effective and readily available difluoromethylating agent. cas.cnnih.govd-nb.info Recently, a palladium-catalyzed method for the direct difluoromethylation of arylboronic acids and esters using ClCF2H has been developed, demonstrating high efficiency and a broad substrate scope. cas.cnnih.gov This represents a significant step towards the industrial feasibility of producing difluoromethylated aromatics.
Furthermore, the invention of new, highly efficient difluoromethylation reagents that can be used in smaller quantities and under milder, open-flask conditions contributes to the scalability of these processes. nih.gov The development of one-pot, two-step procedures for the direct O-difluoromethylation of carboxylic acids also simplifies the synthetic process, making it more amenable to industrial application. chemrevlett.com
Expanding the Scope of Late-Stage Difluoromethylation and Functionalization
Late-stage functionalization (LSF) is a powerful strategy in drug discovery, allowing for the direct modification of complex molecules at a late point in the synthetic sequence. semanticscholar.org This approach avoids the need for de novo synthesis of each analog, saving significant time and resources. The development of methods for the late-stage introduction of the difluoromethyl group is therefore highly desirable. rsc.orgsemanticscholar.org
Direct C-H difluoromethylation is a particularly attractive strategy for LSF, as it circumvents the need for pre-functionalized starting materials. rsc.org While this field is still developing, progress has been made using radical-based methods. semanticscholar.org For example, the palladium-catalyzed decarbonylative difluoromethylation of aroyl chlorides has been successfully applied to a range of bioactive compounds, demonstrating its utility in late-stage modification. rsc.orgresearchgate.net
Future research will aim to expand the toolkit of late-stage difluoromethylation reactions, focusing on improving regioselectivity and functional group tolerance. semanticscholar.org The ability to precisely install a difluoromethyl group into a complex molecular architecture will be a game-changer for medicinal chemistry.
Exploration of New Reactivity Modes and Catalytic Systems
Innovation in the synthesis of difluoromethylated compounds is often driven by the discovery of new reactivity modes and catalytic systems. sioc-journal.cn Researchers are constantly exploring novel ways to activate the C-F bond and to form new C-CF2H bonds.
Transition metal catalysis has been a cornerstone of this exploration, with palladium, nickel, copper, and iron-based systems all showing promise. rsc.orgwiley-vch.deacs.orgcas.cn For instance, nickel catalysis has been employed for the difluoromethylation of aryl chlorides and bromides at room temperature, a significant improvement over previous methods that required elevated temperatures. acs.org Iron-catalyzed cross-coupling reactions of arylzinc reagents with difluoromethyl 2-pyridyl sulfone provide another mild and efficient route to difluoromethylated arenes. cas.cn
Beyond traditional cross-coupling reactions, researchers are investigating radical pathways and photoredox catalysis to access new reactivity. qmul.ac.uk The generation of difluoromethyl radicals under mild, visible-light-driven conditions opens up new avenues for C-H functionalization and other transformations. rsc.org The development of dual catalytic systems, such as a cooperative palladium/silver system for the difluoromethylation of aryl halides, demonstrates the power of combining different catalytic cycles to achieve challenging transformations. cas.cn
Design and Synthesis of Next-Generation Difluoromethylation Reagents
The properties of the difluoromethylation reagent itself play a crucial role in the success of a reaction. The ideal reagent should be stable, easy to handle, and highly reactive under mild conditions. sioc-journal.cnsioc.ac.cn The development of new reagents that meet these criteria is an ongoing research priority.
Early difluoromethylation reagents were often gaseous, hazardous, or required harsh conditions for activation. rsc.org More recently, a new generation of reagents has emerged that are more user-friendly and versatile. sioc.ac.cnnih.gov For example, zinc(II) difluoromethanesulfinate (DFMS) is a stable, solid reagent that can be used for the direct difluoromethylation of a variety of substrates under mild, open-flask conditions. nih.govresearchgate.netacs.org
Another important development is the creation of reagents that can be activated under different conditions to exhibit divergent reactivity. sioc.ac.cn For instance, a reagent bearing both sulfoximine (B86345) and sulfone moieties can act as a source of either a (phenylsulfonyl)difluoromethyl radical under photocatalysis or a difluorocarbene under basic conditions. sioc.ac.cn This tunability provides chemists with greater control over the outcome of their reactions.
The table below summarizes some of the key next-generation difluoromethylation reagents and their applications.
| Reagent Name | Chemical Formula/Structure | Key Features and Applications |
| Zinc(II) difluoromethanesulfinate (DFMS) | Zn(SO₂CF₂H)₂ | Stable, solid reagent for direct, radical-based difluoromethylation of heteroarenes and other substrates under mild, scalable conditions. nih.govresearchgate.netacs.org |
| (Bromodifluoromethyl)trimethylsilane | TMSCF₂Br | Versatile reagent for O-, S-, N-, P-, and C-difluoromethylation under basic conditions. sioc.ac.cnchemrevlett.com |
| 2-Chloro-2,2-difluoroacetophenone | PhCOCF₂Cl | A non-ozone-depleting difluorocarbene precursor for the difluoromethylation of phenols. sioc.ac.cn |
| Difluoromethyl 2-pyridyl sulfone | 2-PySO₂CF₂H | Used in iron-catalyzed cross-coupling with arylzinc reagents for the synthesis of difluoromethylated arenes. cas.cn |
| [(SIPr)Ag(CF₂H)] | - | An in situ generated difluoromethyl silver complex that facilitates palladium-catalyzed difluoromethylation of aryl halides. wiley-vch.de |
Advancements in Asymmetric and Stereoselective Synthesis of Difluoromethylated Compounds
The introduction of a stereocenter containing a difluoromethyl group is of great interest in medicinal chemistry, as the stereochemistry of a drug can have a profound impact on its biological activity. However, the development of general and efficient methods for the asymmetric and stereoselective synthesis of difluoromethylated compounds remains a significant challenge. rsc.orgcas.cn
Current approaches often rely on the use of chiral auxiliaries or chiral catalysts. semanticscholar.orgbeilstein-journals.org For example, reagent-controlled stereoselective nucleophilic difluoromethylation of ketimines using a chiral difluoromethyl phenyl sulfoximine has been reported to produce enantiomerically enriched α-difluoromethyl amines with high efficiency and stereoselectivity. semanticscholar.org Similarly, chiral quaternary ammonium (B1175870) salts have been used as catalysts for the enantioselective nucleophilic difluoromethylation of aromatic aldehydes, albeit with modest enantiomeric excess in some cases. beilstein-journals.org
While progress has been made, the field of stereoselective difluoromethylation is considered underdeveloped compared to asymmetric trifluoromethylation. rsc.org Future research will need to focus on the development of more general and highly enantioselective methods. researchgate.netresearchgate.net This includes the design of new chiral ligands and catalysts specifically tailored for difluoromethylation reactions, as well as the exploration of novel asymmetric transformations that can create chiral difluoromethylated centers with high fidelity. The catalytic asymmetric synthesis of α,α-difluoromethylated tertiary alcohols using asymmetric dihydroxylation represents a promising step in this direction. researchgate.net
Q & A
Q. What are the optimal synthetic routes for preparing 2-(difluoromethyl)benzoyl fluoride with high purity?
The synthesis typically involves nucleophilic fluorination or substitution reactions. For example, SN2 fluorination using cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF) with precursors like difluoromethyl-triazolium triflate can yield fluorinated products via direct attack on the difluoromethyl group . Catalytic methods, such as those employing 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), may enhance fluoride release efficiency in multi-step reactions involving benzoyl fluoride derivatives . Purification via fractional distillation or chromatography is critical to isolate the product from byproducts like fluorinated quinomethides.
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR Spectroscopy : NMR is essential for identifying fluorinated groups, with chemical shifts typically between -100 to -200 ppm for difluoromethyl and benzoyl fluoride moieties .
- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) confirms molecular weight and fragmentation patterns. NIST databases provide reference spectra for fluorinated aromatics .
- X-ray Crystallography : Resolves steric and electronic effects of the difluoromethyl group, as demonstrated in structural studies of related fluorobenzamides .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Ventilation : Use fume hoods due to volatile fluoride release .
- Personal Protective Equipment (PPE) : Acid-resistant gloves and goggles to prevent exposure to corrosive fluorides.
- Toxicity Mitigation : Monitor for acute effects (e.g., convulsions in rodent studies) and follow institutional guidelines for fluorinated compound disposal .
Advanced Research Questions
Q. How does the difluoromethyl group influence the electronic and steric properties of benzoyl fluoride in catalytic reactions?
Q. What are the challenges in achieving stereochemical control during difluoromethyl group installation?
Asymmetric catalysis methods, such as Jacobsen’s chiral aryl iodide/HF system, enable enantioselective difluorination of styrene derivatives. Key factors include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
